molecular formula C12H14N2O4S B5102244 N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide

N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide

Cat. No. B5102244
M. Wt: 282.32 g/mol
InChI Key: ADTZETZVGTZAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide, also known as MLCK Inhibitor II, is a chemical compound that has shown potential in scientific research. It is a selective inhibitor of myosin light chain kinase (MLCK), an enzyme that plays a crucial role in smooth muscle contraction and cell motility.

Mechanism of Action

N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide selectively inhibits N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide, an enzyme that phosphorylates myosin light chain, leading to smooth muscle contraction. By inhibiting N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide, N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide prevents myosin light chain phosphorylation, leading to relaxation of smooth muscles.
Biochemical and Physiological Effects
N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to relax smooth muscles in various organs such as the lungs, blood vessels, and penis. It has also been shown to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide in lab experiments is its selectivity towards N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide. This allows researchers to study the role of N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide in various physiological and pathological conditions. However, one of the limitations of using N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide is its potential toxicity towards other enzymes and tissues. This requires careful optimization of the concentration and duration of treatment.

Future Directions

N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide has shown potential in the treatment of various diseases such as asthma, hypertension, and erectile dysfunction. Future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, the potential toxicity towards other enzymes and tissues could be further studied to optimize the concentration and duration of treatment. Finally, the potential of N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide in the treatment of other diseases could be explored.

Synthesis Methods

N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide can be synthesized using a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-bromoanisole with sodium hydride to form 4-methoxyphenyl sodium. The second step involves the reaction of 3-isoxazolemethanol with 4-methoxyphenyl sodium to form 4-(3-isoxazolylmethoxy)phenol. The third and final step involves the reaction of 4-(3-isoxazolylmethoxy)phenol with N-methylmethanesulfonamide to form N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide.

Scientific Research Applications

N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide has been used in scientific research to study the role of N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide in various physiological and pathological conditions. N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide is known to play a crucial role in smooth muscle contraction, and its inhibition can lead to relaxation of smooth muscles. This property of N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide has been exploited in the treatment of various diseases such as asthma, hypertension, and erectile dysfunction.

properties

IUPAC Name

N-methyl-N-[4-(1,2-oxazol-3-ylmethoxy)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-14(19(2,15)16)11-3-5-12(6-4-11)17-9-10-7-8-18-13-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTZETZVGTZAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OCC2=NOC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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